Glycine, the simplest amino acid, plays a multifaceted role in biological systems. It is not only a key metabolic product but also acts as a neurotransmitter, a cytoprotective agent, and has potential therapeutic applications. The compound "Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel-" and its derivatives have been the subject of various studies due to their diverse biological activities and potential applications in different fields, including neurology, gastroenterology, and pharmacology.
Glycine derivatives have been found to be potent agonists for metabotropic glutamate receptors (mGluRs), which are involved in various neurological processes. For instance, (2S,1'S,2'R,3'R)-2-(2'-carboxy-3'-hydroxymethylcyclopropyl) glycine has shown oral activity in animal models for anxiety and psychosis1. D-cycloserine, an agonist of the NMDA/glycine receptor, has been reported to facilitate memory retention, suggesting its potential use in treating cognitive disorders7.
In the study of Helicobacter pylori, a bacterium associated with gastric ulcers and cancer, glycine has demonstrated antimicrobial properties. It has been effective against both clarithromycin-resistant and -susceptible strains of H. pylori. Moreover, when combined with amoxicillin, glycine showed synergistic activity, reducing the minimum bactericidal concentration of amoxicillin2. This suggests that glycine could be part of new eradication therapies for H. pylori infections.
Glycine's role in modulating NMDA receptors has implications for the development of pharmaceutical agents. Structural studies have identified features important for the activation of the glycine recognition site on NMDA receptors, which could guide the design of novel therapeutic compounds8. Additionally, the hetero [6+3] cycloaddition of fulvenes with N-alkylidene glycine esters provides a novel route to synthesize complex molecules that could serve as drug candidates9.
The synthesis of Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- can be accomplished through several methods. One common approach involves the reaction of trans-1,2-diaminocyclohexane with chloroacetic acid to introduce the carboxymethyl groups. The following steps outline a typical synthesis pathway:
The molecular structure of Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- features several key components:
The compound has defined stereochemistry due to its chiral centers, which can impact its behavior in biological systems and its efficacy as a chelating agent .
Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- participates in various chemical reactions typical of amino acids and carboxylic acids:
The mechanism of action for Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- primarily revolves around its ability to chelate metal ions:
Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- has diverse applications across various scientific fields:
This compound belongs to the class of cyclohexane-derived polyaminocarboxylates characterized by a chiral 1,2-diaminocyclohexane backbone tetra-substituted with carboxymethyl groups. Its systematic IUPAC name is 2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid, reflecting the absolute stereochemistry (1R,2R) at the cyclohexane ring junctures [3] [4]. The designation "rel-" indicates the relative configuration between stereocenters. Alternative nomenclature includes trans-1,2-Cyclohexylenedinitrilotetraacetic acid or trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA), emphasizing its structural relationship to EDTA (ethylenediaminetetraacetic acid) but with a conformationally constrained cyclohexane diamine bridge [2] [5].
Table 1: Key Identifiers and Molecular Descriptors
Property | Value/Descriptor | Source |
---|---|---|
Molecular Formula | C₁₄H₂₂N₂O₈ (anhydrous) | [1] [2] |
CAS Registry Number | 13291-61-7 (anhydrous); 125572-95-4 (monohydrate) | [3] [4] |
Canonical SMILES | C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | [3] |
InChI Key | FCKYPQBAHLOOJQ-NXEZZACHSA-N (anhydrous) | [3] |
Molecular Weight | 346.34 g/mol (anhydrous); 364.35 g/mol (monohydrate) | [4] |
Stereochemistry | (1R,2R)-configuration, trans-diaxial orientation | [3] [4] |
The monohydrate form (C₁₄H₂₂N₂O₈·H₂O) is commonly encountered in commercial and research settings [4]. X-ray crystallography confirms the trans geometry of the amine groups, positioning them optimally for octadentate metal coordination. The cyclohexane ring adopts a chair conformation, with carboxylate arms extending equatorially to minimize steric strain [4].
CDTA emerged in the mid-20th century as part of efforts to develop rigidified chelators with enhanced metal selectivity compared to flexible analogs like EDTA. The trans-(1R,2R) stereoisomer was specifically engineered to exploit the chiral environment of the cyclohexane ring for asymmetric metal coordination. Its synthesis typically involves the alkylation of enantiopure trans-1,2-diaminocyclohexane with bromoacetic acid under controlled pH conditions, preserving stereochemical integrity [4]. Commercial availability since the 1970s facilitated studies on its unique coordination behavior, particularly with lanthanides and transition metals [3] [4].
As an octadentate ligand, CDTA coordinates metal ions via two tertiary nitrogen atoms and four carboxylate oxygen atoms. The rigid cyclohexane backbone enforces a pre-organized cavity (~3.5 Å), conferring distinct advantages over flexible chelators:
Table 2: Key Functional Attributes in Coordination Chemistry
Property | CDTA | EDTA (Reference) |
---|---|---|
Denticity | 8 | 6 |
Cavity Size | ~3.5 Å | Flexible |
Chiral Discrimination | High (fixed stereocenters) | None |
Typical Log K (Ca²⁺) | 13.2 | 10.7 |
Applications | Chiral templates, Ln³⁺ separation | Water softening |
CDTA’s efficacy is particularly notable with lanthanide ions (e.g., Eu³⁺, Tb³⁺), where it forms luminescent complexes used in bioassays, and with transition metals like Cu²⁺ in catalytic oxidation systems [4] [5]. Its stereospecific binding modifies redox potentials and reaction pathways, enabling enantioselective transformations inaccessible with achiral chelators. This positions CDTA as a critical tool in advanced inorganic synthesis and metalloenzyme modeling, leveraging its structurally defined metal coordination sphere [3] [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1